molecular formula C19H16BrNO3 B5968765 2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol

2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol

Cat. No. B5968765
M. Wt: 386.2 g/mol
InChI Key: ILVNAINEYSGELU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol, commonly known as BEHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEHQ is a quinoline derivative that possesses a unique molecular structure, making it a valuable compound for research and development.

Mechanism of Action

BEHQ exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates various antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which further enhances its antioxidant activity.
Biochemical and Physiological Effects:
BEHQ has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. It has also been found to improve cognitive function and enhance the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of BEHQ is its high stability, which makes it a valuable compound for long-term experiments. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of BEHQ is its low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the research and development of BEHQ. One of the areas of interest is its potential application in the development of novel drug therapies for various diseases. Another area of interest is its use as a material for the development of new electronic devices and sensors. Additionally, further studies are needed to explore the potential environmental applications of BEHQ, such as its use in water treatment and pollution control.
Conclusion:
In conclusion, BEHQ is a valuable compound with significant potential applications in various fields. Its unique molecular structure and excellent antioxidant properties make it a promising candidate for the development of novel drug therapies and material science applications. Further research is needed to fully explore the potential of BEHQ and its future directions.

Synthesis Methods

BEHQ can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-bromo-4-ethoxybenzaldehyde with 8-hydroxyquinoline. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization.

Scientific Research Applications

BEHQ has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental science. It has been found to exhibit excellent antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

2-[(E)-2-(2-bromo-5-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-2-24-18-10-13(15(20)11-17(18)23)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22-23H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNAINEYSGELU-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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